molecular formula C14H17ClN2O2 B2885530 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide CAS No. 52191-23-8

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No. B2885530
CAS RN: 52191-23-8
M. Wt: 280.75
InChI Key: ZGFSRHKRTMFUAZ-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide” is a derivative of indole . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound is structurally similar to melatonin, a hormone produced by the pineal gland and involved in the regulation of sleep .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide” can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Certain indole derivatives have demonstrated anti-inflammatory properties. Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .

Anticancer Activity

Indole derivatives have been studied for their potential as anticancer agents. The indole ring system is a prominent partial structure of several protein kinase inhibitor families, which are often used in cancer treatments .

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV properties. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives also possess antioxidant properties, which can help protect cells from damage .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have also been studied for their potential antidiabetic properties .

properties

IUPAC Name

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-19-11-2-3-13-12(8-11)10(9-17-13)5-7-16-14(18)4-6-15/h2-3,8-9,17H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSRHKRTMFUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

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